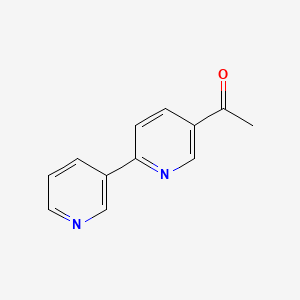

1-(2,3'-Bipyridin-5-yl)ethanone

説明

Structure

3D Structure

特性

IUPAC Name |

1-(6-pyridin-3-ylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9(15)10-4-5-12(14-8-10)11-3-2-6-13-7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNWAIHWRAHJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry of 1 2,3 Bipyridin 5 Yl Ethanone As a Ligand

Complexation with Transition Metals

The versatile nature of the bipyridine core in 1-(2,3'-Bipyridin-5-yl)ethanone allows for the formation of stable complexes with numerous transition metals. The primary mode of interaction is through the nitrogen atoms of the two pyridine (B92270) rings, a characteristic feature of bipyridine ligands. wikipedia.org

The coordination of this compound with divalent transition metal ions such as copper(II), platinum(II), and ruthenium(II) is well-established through studies of analogous 2,2'-bipyridine (B1663995) systems. These metals typically form complexes where the bipyridine ligand chelates to the metal center, influencing the resulting geometry and electronic properties.

Ruthenium(II) Complexes : Ruthenium(II) polypyridyl complexes are of significant interest due to their rich photophysical and electrochemical properties. cmu.edunih.gov Complexes of the type [Ru(bpy)₃]²⁺ (where bpy is 2,2'-bipyridine) are well-known luminophores. wikipedia.org When a substituted bipyridine like this compound is incorporated, as in a heteroleptic complex of the type [Ru(bpy)₂(L)]²⁺ (where L is the substituted bipyridine), the electronic properties are modified. The acetyl group, being an electron-withdrawing substituent, can influence the energy of the metal-to-ligand charge transfer (MLCT) bands and the redox potentials of the complex. researchgate.net For instance, studies on ruthenium complexes with cyano- and carboxyl-substituted bipyridines show that the position of the substituent significantly impacts the spectroscopic and electrochemical characteristics. cmu.edunih.gov These complexes typically exhibit intense MLCT absorption bands in the visible region and can be electrochemically active, showing reversible metal- and ligand-centered redox processes. researchgate.netnih.gov

Table 1: Spectroscopic and Electrochemical Data for Selected [Ru(bpy)₂(L)]²⁺ Complexes

| Ligand (L) | λₘₐₓ (MLCT) (nm) | E₁/₂ (Ru³⁺/²⁺) (V vs SCE) | Emission λₘₐₓ (nm) | Lifetime (µs) | Quantum Yield (%) |

|---|---|---|---|---|---|

| 4,4'-dicarboxy-2,2'-bipyridine cmu.edu | 455 | +1.28 | 650 | 0.36 | 3.6 |

| 5,5'-dicarboxy-2,2'-bipyridine cmu.edu | 452 | +1.32 | 640 | 0.15 | 0.8 |

| 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine nih.gov | ~430 | +1.53 | 615 | 1.6 | 13 |

Platinum(II) Complexes : Platinum(II), with a d⁸ electron configuration, typically forms four-coordinate, square planar complexes with bipyridine ligands. wikipedia.org A complex with this compound would likely adopt a structure such as [Pt(L)Cl₂] or, with two ligands, [Pt(L)₂]²⁺. In the bis-chelated complexes, steric interactions between the ligands can cause a distortion from ideal planarity. wikipedia.org The reactivity of these complexes, for example in substitution reactions, is a key area of study, particularly for applications in medicinal chemistry. acs.org

Copper(II) Complexes : Copper(II) readily forms complexes with 2,2'-bipyridine. nih.govresearchgate.net These can range from mononuclear species like [Cu(L)(H₂O)ₓ(anion)₂] to more complex polynuclear structures. nih.gov The coordination geometry around the Cu(II) center is often distorted octahedral or square pyramidal. The incorporation of a bipyridine-alanine derivative, which is structurally related to the title compound, into proteins has been used to create artificial copper-containing metalloenzymes, highlighting the strong chelating ability of the bipyridyl moiety. ebi.ac.uk

Lanthanide ions, being hard Lewis acids, show a strong affinity for oxygen-donor ligands. However, they can also form stable complexes with N-donor ligands like bipyridines, often in conjunction with other ligands to satisfy their higher coordination number (typically 8 to 10). researchgate.net

Samarium(III) Complexes : The synthesis of samarium(III) complexes with substituted bipyridines has been reported. For example, complexes of the type [Sm(ntfa)₃(NN)], where 'ntfa' is a β-diketonate and 'NN' is a dimethyl-substituted 2,2'-bipyridine, have been synthesized and structurally characterized. researchgate.net In these complexes, the Sm(III) ion is eight-coordinate, with six oxygen atoms from the three β-diketonate ligands and two nitrogen atoms from the bipyridine ligand. Such complexes are of interest for their potential luminescent properties in the visible and near-infrared regions. researchgate.net It is expected that this compound would coordinate to Sm(III) in a similar bidentate fashion, likely as part of a mixed-ligand system.

Table 2: Coordination Geometry in Selected Lanthanide-Bipyridine Complexes researchgate.net

| Complex | Metal Ion | Coordination Number | Geometry |

|---|---|---|---|

| [Sm(ntfa)₃(bipy)] | Sm(III) | 8 | Distorted Square Antiprism |

| [Sm(ntfa)₃(4,4'-Me₂bipy)] | Sm(III) | 8 | Distorted Square Antiprism |

| [Sm(ntfa)₃(5,5'-Me₂bipy)] | Sm(III) | 8 | Distorted Square Antiprism |

Ligand Binding Modes and Stereochemistry

The structural features of this compound allow for several modes of coordination, leading to diverse stereochemical outcomes and the formation of both mononuclear and polynuclear species.

The most common and well-established binding mode for 2,2'-bipyridine and its derivatives is bidentate chelation through the two nitrogen atoms of the pyridine rings. mdpi.comwikipedia.org This forms a stable five-membered chelate ring with the metal ion. For coordination to occur, the two pyridine rings, which exist in a trans conformation in the free ligand, must rotate around the C2-C2' bond to adopt a cis conformation. mdpi.com This mode of coordination is fundamental to the formation of the vast majority of transition metal and lanthanide complexes with ligands of this type. nih.govrsc.org

The acetyl group (-COCH₃) on the 5-position of one of the pyridine rings introduces a carbonyl oxygen atom, which is a potential donor atom. While direct structural evidence for the coordination of the acetyl oxygen in this compound complexes is not extensively documented, studies on related molecules suggest this possibility. For instance, 6,6'-diacetyl-2,2'-bipyridine (B3052977) is a well-known precursor for constructing more complex polypyridine ligands, where the acetyl groups are typically reacted further. nih.gov However, the carbonyl oxygen could potentially coordinate to a metal center, especially if the metal ion is oxophilic or if steric factors favor such an interaction. This could lead to a tridentate (N,N',O) binding mode or the formation of a bridge to a second metal center. In a related system involving the ligand N,N-bis(pyridin-2-ylmethyl)acetamide, coordination of the amide oxygen to an iron center was observed to initiate a deacetylation reaction, demonstrating the potential for interaction between the metal and the acetyl-like group. researchgate.net

The structure of this compound, with its two distinct pyridine rings, allows it to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. This can occur in several ways:

Bipyridine Bridge : The bipyridine unit itself can bridge two metal centers, although this is less common than chelation to a single center. More typically, ligands containing multiple bipyridine units are used for this purpose. researchgate.net

Exo-bidentate Bridging : If the ligand coordinates to two different metal centers through one nitrogen atom each, it can form a bridge.

Chelate and Bridge : The ligand can chelate to one metal center via the two nitrogen atoms and simultaneously use another donor atom, such as the acetyl oxygen or the second pyridine's nitrogen in a non-chelating fashion, to bind to a second metal center. Studies on 5,5'-dicyano-2,2'-bipyridine have shown that it can act as a tridentate ligand, chelating a silver ion through the bipyridine nitrogens while one of the cyano groups bridges to an adjacent silver center, forming a coordination polymer. hhu.dersc.org This demonstrates how a functional group on the bipyridine backbone can facilitate the formation of extended structures. The presence of both a chelating bipyridine unit and an additional potential donor site in this compound makes it a candidate for constructing such bridged architectures. acs.org

Influence of Substituents on Metal-Ligand Interactions

The introduction of a substituent onto a bipyridine framework can significantly alter the electronic and steric properties of the ligand, thereby influencing its interactions with metal ions. In the case of this compound, the acetyl group is expected to play a crucial role in modulating its coordination properties.

The acetyl group is generally considered to be electron-withdrawing. This property can affect the electron density on the nitrogen atoms of the bipyridine core, which in turn influences the strength of the metal-ligand bond. Studies on analogous systems, such as ruthenium(II) bis(bipyridine) complexes with acetylpyridine substituents, have shown that the position of the acetyl group strongly affects the chemical and photochemical properties of the resulting complex. tandfonline.com The electron-withdrawing nature of the acetyl group can lead to a stabilization of the ligand's π* orbitals. This can impact the metal-to-ligand charge transfer (MLCT) transitions, which are a hallmark of many transition metal bipyridine complexes. wikipedia.org

The influence of various substituents on bipyridine ligands in metal complexes is a subject of extensive research. For example, the introduction of dimethyl groups on the bipyridine ring has been shown to alter the catalytic activity for the electrochemical reduction of CO₂, attributed to the electron-donating properties of the methyl groups. rsc.org In another study, the strength of stacking interactions in bipyridine complexes of nickel, palladium, and platinum was found to be significantly influenced by the nature of the metal ion, with platinum complexes exhibiting the strongest interactions due to higher dispersion contributions. nih.gov These examples underscore the principle that the electronic and steric nature of substituents are key tools for tuning the properties of metal-bipyridine complexes.

Table 1: Comparison of Related Substituted Bipyridine Ligands and Their Effects

| Ligand | Substituent | Observed Effect on Metal Complex | Reference |

| Acetylpyridine | Acetyl | Affects chemical and photochemical properties of Ru(II) complexes. | tandfonline.com |

| 4,4'-Dimethyl-2,2'-bipyridine | Dimethyl | Enhances catalytic activity for CO₂ reduction in Ru(II) complexes. | rsc.org |

| 5,5'-Aminoacido-substituted 2,2'-bipyridine | N-methyl-L-valine methyl ester | Allows for pH-switchable control of diastereoselectivity in Co(II) and Fe(II) complexes. | nih.gov |

This table is generated based on findings from related substituted bipyridine systems to infer the potential behavior of this compound.

Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing this compound

Coordination polymers and metal-organic frameworks (MOFs) are extended crystalline structures built from metal ions or clusters linked together by organic ligands. Bipyridine-based ligands are frequently employed as linkers in the construction of these materials due to their ability to bridge metal centers. While there are no specific reports on the use of this compound in the synthesis of coordination polymers or MOFs, its structure suggests it could potentially serve as a versatile building block in this context.

For this compound to function as a linker, it would need to possess at least two coordination sites that can bind to different metal centers. The bipyridine unit itself can act as a chelating ligand to a single metal center. To form an extended network, the ligand would need to be modified, for instance, by the addition of another coordinating group, or the acetyl group itself could potentially participate in coordination, although this is less common for simple acetyl groups.

A more likely scenario for the use of a bipyridine ligand like this compound in coordination polymers or MOFs would involve its functionalization with additional coordinating groups, such as carboxylates. For example, bipyridine-dicarboxylic acids are widely used linkers for the construction of robust MOFs. rsc.org These frameworks can feature open 2,2'-bipyridine sites that are available for subsequent metalation, leading to materials with interesting catalytic or gas sorption properties. rsc.org

The synthesis of coordination polymers often involves the self-assembly of metal salts and organic linkers under solvothermal conditions. The final structure of the coordination polymer is influenced by a variety of factors, including the geometry of the ligand, the coordination preference of the metal ion, the reaction temperature, and the solvent used. nih.gov For instance, the use of different solvents can lead to the formation of different structural isomers of coordination polymers.

The potential of bipyridine-containing ligands to form diverse and functional coordination polymers and MOFs is well-documented. For example, one-dimensional (1D) and two-dimensional (2D) homochiral MOFs have been constructed from chiral binaphthalene-derived bipyridine ligands. Furthermore, the use of mixed-ligand systems, combining bipyridine-type ligands with other linkers like benzenetetracarboxylate, can lead to the formation of complex three-dimensional (3D) frameworks with porous structures suitable for gas adsorption.

Table 2: Examples of Bipyridine-Based Coordination Polymers and MOFs

| Ligand System | Metal Ion | Resulting Structure | Application/Feature | Reference |

| 2,2'-Bipyridine-5,5'-dicarboxylic acid | Zr(IV) | UiO-67-type MOF | Catalysis | rsc.org |

| 1,5-bis(pyridine-4-ylmethylene) carbonohydrazide | Mn(II) | 1D coordination polymer | Molecular docking studies | nih.gov |

| 4,4'-Bipyridine and 1,2,4,5-benzenetetracarboxylate | Co(II) | 3D pillared-layer framework | Gas adsorption |

This table presents examples of coordination polymers and MOFs constructed from various bipyridine-based ligands to illustrate the potential of this compound as a building block in similar structures.

Advanced Spectroscopic Characterization of 1 2,3 Bipyridin 5 Yl Ethanone and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of 1-(2,3'-bipyridin-5-yl)ethanone and its metal complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For the free ligand, this compound, the ¹H NMR spectrum exhibits distinct signals for the protons on the two pyridine (B92270) rings and the methyl protons of the acetyl group. The chemical shifts of the aromatic protons are typically observed in the range of 7.0-9.0 ppm. The protons on the pyridine ring bearing the acetyl group are influenced by its electron-withdrawing nature, leading to downfield shifts.

Upon coordination to a metal center, significant changes in the ¹H NMR spectrum are observed. The shifts in the proton signals provide insights into the coordination mode of the ligand and the effect of the metal ion. For instance, in complexes of square-planar d⁸ metal ions like Pd(II) and Pt(II), the resonances of the bipyridine ligand's protons can be analyzed to determine the binding modes, even in complex multinuclear structures. rsc.org The analysis of H5 and H5' resonances, which typically appear upfield, along with other indicators like the concentration dependence of H6 and H6' resonances and ¹⁹⁵Pt-¹H coupling constants, allows for the assignment of the ligand's binding situation. rsc.org

Dynamic processes in solution, such as ligand exchange or conformational changes, can also be studied using variable-temperature NMR experiments. Broadening or coalescence of NMR signals can indicate fluxional behavior in the metal complexes. researchgate.net

Table 1: Representative ¹H NMR Spectral Data

| Compound/Complex | Proton | Chemical Shift (δ, ppm) |

| 2,3'-Bipyridine (B14897) | Aromatic | 7.31-8.79 |

| This compound | Methyl (CH₃) | ~2.6 |

| Aromatic | ~7.4-9.2 | |

| Metal Complexes | Aromatic | Variable, depends on metal and co-ligands |

Note: The exact chemical shifts for this compound and its complexes can vary depending on the solvent and the specific metal center.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Ligand-Metal Bonding

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of this compound and its metal complexes. These methods provide valuable information about the functional groups present and the nature of the ligand-metal bond.

In the IR spectrum of the free ligand, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration of the acetyl group, which typically appears in the region of 1680-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment. The spectrum also displays characteristic bands for the C=C and C=N stretching vibrations of the pyridine rings, usually found between 1400 and 1600 cm⁻¹.

Upon complexation with a metal ion, the vibrational frequencies of the ligand are altered. The C=O stretching frequency is a particularly useful diagnostic tool. If the acetyl group is involved in coordination, its stretching frequency will typically shift to a lower wavenumber (red-shift) due to the weakening of the C=O bond upon electron donation to the metal center. The extent of this shift can provide a qualitative measure of the strength of the coordination.

Furthermore, the vibrational modes of the pyridine rings are also affected by coordination. Shifts in the ring stretching and bending vibrations can indicate the involvement of the pyridine nitrogen atoms in bonding to the metal. New, low-frequency bands corresponding to the metal-ligand stretching vibrations (M-N) may also be observed in the far-IR or Raman spectra, providing direct evidence of coordination.

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within this compound and its metal complexes. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of the free ligand is characterized by intense absorption bands in the ultraviolet region, typically below 400 nm. These absorptions are attributed to π→π* and n→π* transitions within the bipyridine and acetyl moieties.

The formation of metal complexes often leads to the appearance of new, and often intense, absorption bands in the visible region of the spectrum, resulting in colored solutions. wikipedia.org These new bands are frequently due to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-based π-orbital. The energy and intensity of these MLCT bands are highly dependent on the nature of the metal ion, its oxidation state, and the specific ligand environment. The presence of the electron-withdrawing acetyl group on the bipyridine ligand can influence the energy of the ligand's π orbitals and thus affect the MLCT transitions.

Solvatochromism, the change in the color of a solution with a change in solvent polarity, can also be observed in the UV-Vis spectra of these complexes, providing further information about their electronic structure.

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the composition of this compound and its metal complexes. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly well-suited for analyzing these types of compounds.

ESI-MS is a soft ionization technique that allows for the analysis of intact molecular ions from solution. For metal complexes, ESI-MS can provide the mass-to-charge ratio (m/z) of the complex ion, confirming its stoichiometry. The isotopic distribution pattern of the molecular ion peak can also be used to verify the elemental composition, especially for metals with characteristic isotopic abundances.

Fragmentation analysis within the mass spectrometer (MS/MS) can provide structural information. By inducing fragmentation of the parent ion, characteristic fragment ions can be observed, which can help to elucidate the connectivity of the ligand to the metal and the structure of the ligand itself.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of this compound and its metal complexes in the solid state. This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For the free ligand, a crystal structure would reveal the planarity of the pyridine rings relative to each other and the conformation of the acetyl group.

In the case of metal complexes, X-ray diffraction analysis can unambiguously determine the coordination number and geometry of the metal center (e.g., octahedral, tetrahedral, square planar). It can also confirm which nitrogen atoms of the bipyridine ligand are coordinated to the metal and whether the acetyl group is involved in bonding. For instance, in some bipyridine complexes, steric clashes between ligands can lead to distortions from ideal geometries, which can be precisely measured. wikipedia.org The packing of the molecules in the crystal lattice, including any hydrogen bonding or π-π stacking interactions, can also be elucidated. researchgate.net

Powder X-ray diffraction (PXRD) is another valuable technique, particularly when single crystals are not available. While it does not provide the same level of detail as single-crystal diffraction, it can be used to identify the crystalline phases present in a sample and to assess sample purity. mdpi.com

Table 2: Key Spectroscopic and Analytical Techniques and Their Applications

| Technique | Information Obtained |

| NMR Spectroscopy | Molecular structure in solution, chemical environment of atoms, dynamic processes. |

| IR & Raman Spectroscopy | Functional groups, vibrational modes, information on ligand-metal bonding. |

| UV-Vis Spectroscopy | Electronic transitions (π→π, n→π, MLCT), color of complexes. |

| Mass Spectrometry | Molecular weight, elemental composition, stoichiometry, fragmentation patterns. |

| X-ray Diffraction | Precise 3D structure in the solid state, bond lengths and angles, coordination geometry, intermolecular interactions. |

Photophysical Properties and Excited State Dynamics of 1 2,3 Bipyridin 5 Yl Ethanone Complexes

Luminescence Spectroscopy: Emission Maxima, Quantum Yields, and Lifetimes

Complexes featuring bipyridine-based ligands are well-known for their luminescence properties, which are sensitive to the metal ion and the specific ligand structure. angleo.itbjraylight.com The emission characteristics, including the position of the emission maxima, the efficiency of light emission (quantum yield), and the duration of the excited state (lifetime), provide critical insights into the nature of the electronic transitions involved.

For instance, ruthenium(II) bipyridine complexes are notable for their phosphorescence at room temperature, a consequence of the heavy-atom effect of the metal center which facilitates intersystem crossing. bjraylight.comresearchgate.net The emission in these complexes is generally assigned to a metal-to-ligand charge transfer (MLCT) state. nih.gov The luminescence quantum yields and lifetimes of these complexes can be significantly influenced by the solvent and the presence of quenching agents like oxygen. For example, the phosphorescence quantum yield of [Ru(bpy)3]2+ is reported to be 0.063 in deaerated water and 0.095 in deaerated acetonitrile (B52724), while in aerated water, it drops to 0.040. bjraylight.com

The lifetimes of the excited states are also a key parameter. For example, a cis-Ru(bpy)2(3Amdpy2oxaNBE)2 complex, featuring a modified bipyridine ligand, exhibits a long-lived MLCT emission with lifetimes of 650 ns in acetonitrile and 509 ns in water at room temperature. nih.gov In contrast, some Re(I) complexes with a 5-NO2-phenanthroline ligand show very short-lived 3MLCT excited states, with lifetimes of 43 ps for an imidazole (B134444) co-ligand in acetonitrile. figshare.comcaltech.edu

| Complex | Solvent | Emission Maxima (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| [Ru(bpy)3]2+ | Deaerated Water | 600-650 | 0.063 | - | bjraylight.com |

| [Ru(bpy)3]2+ | Deaerated Acetonitrile | 600-650 | 0.095 | - | bjraylight.com |

| [Ru(bpy)3]2+ | Aerated Water | 600-650 | 0.040 | - | bjraylight.com |

| cis-[Ru(bpy)2(3Amdpy2oxaNBE)]2+ | Acetonitrile | - | - | 650 ns | nih.gov |

| cis-[Ru(bpy)2(3Amdpy2oxaNBE)]2+ | Water | - | - | 509 ns | nih.gov |

| [Yb(2Tcbx)2]3+ | Acetonitrile | NIR | 0.69% | - | rsc.org |

| [Nd(2Tcbx)2]3+ | Acetonitrile | NIR | 0.20% | - | rsc.org |

| [Er(2Tcbx)2]3+ | Acetonitrile | NIR | 0.01% | - | rsc.org |

| [Re(imH)(CO)3(5-NO2-phen)]+ | Acetonitrile | - | - | 43 ps | figshare.comcaltech.edu |

Excited State Characterization: Metal-to-Ligand Charge Transfer (MLCT) and Intraligand (IL) Transitions

The excited states of transition metal complexes involving ligands like 1-(2,3'-Bipyridin-5-yl)ethanone are typically characterized by either metal-to-ligand charge transfer (MLCT) or intraligand (IL) transitions. nih.gov In an MLCT transition, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. nih.govnih.gov Conversely, an IL transition involves the promotion of an electron between orbitals localized on the ligand itself. mdpi.com

In many ruthenium(II) and rhenium(I) polypyridyl complexes, the lowest energy excited state is of MLCT character. nih.govfigshare.comcaltech.eduias.ac.in This is often responsible for the observed luminescence. nih.gov The energy of this MLCT state can be tuned by modifying the electronic properties of the bipyridine ligand. For instance, introducing electron-withdrawing or electron-donating groups can respectively lower or raise the energy of the ligand's π* orbitals, thereby affecting the energy of the MLCT transition. researchgate.net

In some cases, particularly with ligands possessing their own low-lying excited states or when specific functional groups are present, intraligand charge transfer (ILCT) states can become important. mdpi.comresearchgate.net For example, in certain Re(I) complexes with remote amine groups, both MLCT and ILCT transitions contribute to the absorption in the visible region. mdpi.com The relative energies of the 3MLCT and 3ILCT excited states can be strongly influenced by solvent polarity, with more polar environments often stabilizing the charge-separated ILCT state. mdpi.com

The nature of the excited state can also evolve over time. Ultrafast spectroscopic techniques have revealed that in some systems, an initially populated MLCT state can convert to an ILCT state. For instance, in [Ru(bpy)2(dppz)]2+, an initial Ru-to-dppz MLCT excitation is followed by an intra-ligand electron transfer within the dppz ligand on a sub-70 fs timescale. researchgate.netnih.gov

Photoinduced Electron and Energy Transfer Processes within Complexes

Complexes of this compound can be designed to undergo photoinduced electron transfer (PET) or energy transfer. These processes are fundamental to applications such as artificial photosynthesis and photocatalysis. nih.govrsc.org

In a typical PET scenario within a donor-bridge-acceptor system, light excitation of a chromophoric unit (the donor) is followed by the transfer of an electron through a molecular bridge to an acceptor unit. rsc.org The efficiency and rate of this process are governed by factors such as the distance between the donor and acceptor, the energy levels of the components, and the electronic coupling between them. rsc.org For example, in a porphyrin-fullerene dyad, photoexcitation of the porphyrin leads to electron transfer to the fullerene, creating a charge-separated state with a lifetime of several nanoseconds. nih.gov

Energy transfer, on the other hand, involves the non-radiative transfer of excitation energy from a donor to an acceptor. This can occur through mechanisms such as Förster resonance energy transfer (FRET) or Dexter exchange. nih.gov In a synthetic antenna-reaction center mimic, energy absorbed by antenna chromophores was transferred to a central porphyrin with high efficiency on a picosecond timescale, primarily via the Förster mechanism. nih.gov

The interplay between electron and energy transfer is crucial. In some lanthanide complexes, the ligand acts as an antenna, absorbing light and transferring energy to the metal ion, which then luminesces. rsc.org However, this process can compete with other deactivation pathways, such as energy transfer to molecular oxygen to generate singlet oxygen (1O2). rsc.org

Influence of Structural Modifications on Photophysical Behavior

For example, the introduction of different substituents on the bipyridine ring can alter the energy of the π and π* orbitals, thereby shifting the energy of both IL and MLCT transitions. researchgate.net In a study of unsymmetrical Ru(II) bipyridine complexes, selective conjugation was shown to have significant electronic consequences, leading to solvent-dependent excited state behavior with altered absorption and emission characteristics. researchgate.netnih.gov

The geometry of the complex also plays a critical role. For instance, structural bending in perylene (B46583) bisimide (PBI) derivatives has been shown to cause redshifts in the absorption spectra and suppress non-radiative decay processes. researchgate.net Similarly, the coordination environment around the metal center can influence the excited-state dynamics. In Re(I) complexes, the nature of the axial ligand has been shown to significantly affect the lifetime of the 3MLCT excited state. figshare.comcaltech.edu

Even small structural differences can have observable effects. A comparison of two structurally similar ligand systems in lanthanide complexes revealed that minor changes in the ligand framework can influence the photophysical properties of the resulting complexes. nih.gov

Transient Absorption Spectroscopy for Excited State Kinetics

Transient absorption spectroscopy is a powerful technique for studying the kinetics of excited states and identifying short-lived intermediates. mdpi.comresearchgate.net In a typical pump-probe experiment, a short laser pulse (the pump) excites the sample, and a second, delayed pulse (the probe) measures the changes in absorption as a function of time. mdpi.com

This method allows for the direct observation of the formation and decay of excited states on timescales ranging from femtoseconds to milliseconds. mdpi.commdpi.comresearchgate.net For example, femtosecond transient absorption studies on substituted anthraquinones have allowed for the detection of the transient absorption spectra of the lowest singlet and triplet excited states, as well as the products of photochemical reactions. researchgate.net

In the context of this compound complexes, transient absorption spectroscopy can be used to track the evolution of MLCT and ILCT states. For instance, in Re(I) terpyridine complexes, femtosecond transient absorption revealed the conversion of a 3MLCT excited state to a 3ILCT state in polar environments. mdpi.com The technique can also be used to monitor the kinetics of photoinduced electron and energy transfer processes. The decay of a transient absorption signal corresponding to an excited donor and the concomitant rise of a signal corresponding to a product state can provide direct evidence for these processes.

Electrochemical Behavior and Redox Processes of 1 2,3 Bipyridin 5 Yl Ethanone Systems

Cyclic Voltammetry (CV) for Redox Potentials and Reversibility

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of chemical species. For bipyridyl ligands and their complexes, CV provides crucial information about their redox potentials, the reversibility of electron transfer processes, and the stability of the resulting oxidized or reduced species.

In a typical CV experiment, the potential is swept linearly to a set value and then reversed back to the initial potential. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals characteristic peaks corresponding to oxidation and reduction events. The peak potential (Ep) and the half-wave potential (E½), calculated as the average of the anodic and cathodic peak potentials (Epa and Epc), are indicative of the energy required to add or remove an electron from the molecule. The separation between the anodic and cathodic peaks (ΔEp) provides insight into the reversibility of the redox process. A reversible one-electron process at room temperature typically exhibits a ΔEp of approximately 59 mV.

For bipyridine-based systems, multiple redox events can be observed. These can be either metal-centered or ligand-centered, a topic that will be explored in subsequent sections. The reversibility of these processes is a key indicator of the stability of the different oxidation states of the complex. For instance, in many ruthenium(II) polypyridyl complexes, the Ru(II)/Ru(III) oxidation is a reversible one-electron process. cmu.eduacs.org Similarly, ligand-based reductions are often reversible, indicating that the bipyridine ligand can stably accept one or more electrons. nih.gov

The table below presents representative redox potential data for related bipyridine complexes, illustrating the typical range of values observed in cyclic voltammetry studies. While specific data for 1-(2,3'-Bipyridin-5-yl)ethanone complexes are not available, these examples serve to demonstrate the type of information obtained from CV measurements.

| Complex/Ligand | Redox Couple | E½ (V vs. reference) | Solvent | Reference |

| [Ru(bpy)₂(dcbpy)]²⁺ | Ru(III)/Ru(II) | +1.03 | CH₃CN | cmu.edu |

| [Ru(bpy)₂(dcbpy)]²⁺ | bpy⁰/bpy⁻ | -1.51 | CH₃CN | cmu.edu |

| [Fe(BDI)(OTf)₂] | Fe(III)/Fe(II) | +0.80 | CH₃CN | nih.gov |

| [Fe(BDI)(OTf)₂] | BDI⁰/BDI⁻ | -1.17 | CH₃CN | nih.gov |

| [Ru(qpy)(CH₃CN)Cl]⁺ | Ru(III)/Ru(II) | +0.66 | CH₃CN | acs.org |

Note: bpy = 2,2'-bipyridine (B1663995); dcbpy (B11939525) = 4,4'-dicarboxy-2,2'-bipyridine; BDI = bipyridine-diimine; qpy = 2,2':6',2'':6'',2'''-quaterpyridine. The potentials are referenced to different standards in the original literature and are presented here for illustrative purposes.

Ligand-Based Redox Activity

A key feature of bipyridine ligands is their ability to participate directly in redox processes. This "ligand-based redox activity" arises from the presence of low-lying π* orbitals on the bipyridine framework, which can accept electrons. In the case of this compound, the electron-withdrawing acetyl group is expected to lower the energy of these π* orbitals, making the ligand easier to reduce.

Spectroscopic studies on reduced bipyridine complexes have confirmed that the added electrons are localized on the bipyridine ligands. rsc.org This is often evidenced by changes in the vibrational spectra (e.g., IR and Raman) and the appearance of new absorption bands in the electronic spectrum that are characteristic of the bipyridine radical anion.

The redox non-innocence of bipyridine ligands has significant implications for the reactivity of their metal complexes. By acting as an electron reservoir, the ligand can facilitate multi-electron transfer reactions at the metal center without requiring large changes in the metal's formal oxidation state. This is a critical principle in the design of catalysts for various chemical transformations. nih.gov

Metal-Centered Redox Activity in Complexes

In addition to ligand-based redox events, complexes of this compound will also exhibit metal-centered redox processes. The most common of these is the oxidation of the metal ion. For example, in ruthenium(II) and iron(II) complexes, a reversible oxidation to Ru(III) and Fe(III), respectively, is typically observed at positive potentials. cmu.edunih.gov

The potential at which this metal-centered oxidation occurs is highly sensitive to the nature of the ligands coordinated to the metal. Electron-donating ligands stabilize the higher oxidation state, making the complex easier to oxidize (i.e., the oxidation occurs at a lower potential). Conversely, electron-withdrawing ligands, such as this compound with its acetyl group, are expected to make the metal center more electron-deficient. This will make it more difficult to remove an electron, thus shifting the metal-centered oxidation to a more positive potential. rsc.org

The interplay between metal-centered and ligand-centered redox processes is a defining characteristic of these complexes. The relative energies of the metal d-orbitals and the ligand π* orbitals determine whether the first reduction will occur on the ligand or the metal, and whether the first oxidation will be metal- or ligand-based. For many ruthenium and iron bipyridine complexes, the highest occupied molecular orbital (HOMO) is predominantly metal-based, while the lowest unoccupied molecular orbital (LUMO) is ligand-based. This leads to a scenario where the first oxidation is metal-centered and the first reduction is ligand-centered. cmu.edunih.gov

Spectroelectrochemical Studies for Understanding Redox-Induced Spectral Changes

Spectroelectrochemistry is a powerful technique that combines spectroscopy (typically UV-Vis-NIR or IR) with electrochemistry. This method allows for the in-situ characterization of the electronic and structural changes that occur in a molecule as its oxidation state is changed electrochemically.

For complexes of this compound, spectroelectrochemistry can provide definitive evidence for the location of the redox process. For instance, upon metal-centered oxidation (e.g., Ru(II) to Ru(III)), the characteristic metal-to-ligand charge transfer (MLCT) bands in the visible region of the spectrum typically disappear. mdpi.com This is because the oxidation of the metal center depopulates the d-orbitals from which the MLCT transition originates.

Conversely, upon ligand-based reduction, new absorption bands often appear in the visible and near-infrared (NIR) regions. These new bands are characteristic of the bipyridine radical anion (bpy⁻•). rsc.orgrsc.org By monitoring these spectral changes as a function of the applied potential, a clear picture of the electronic structure of the different redox states of the complex can be obtained.

Infrared (IR) spectroelectrochemistry is particularly useful for probing changes in the vibrational modes of the molecule upon a redox event. For example, changes in the stretching frequency of the acetyl C=O group in this compound upon reduction could provide insight into the extent of electron delocalization onto this part of the ligand.

Influence of Coordination Environment and Substituents on Electrochemical Properties

The electrochemical properties of complexes containing the this compound ligand are profoundly influenced by both the coordination environment around the metal center and the nature of other substituents on the bipyridine rings.

Substituents: The acetyl group on the 5-position of the 3'-pyridyl ring in this compound is an electron-withdrawing group. This has two main effects:

Anodic Shift of Metal-Centered Oxidation: The electron-withdrawing nature of the acetyl group will make the metal center more electron-poor, thus making it harder to oxidize. This results in a shift of the M(II)/M(III) redox couple to more positive (anodic) potentials compared to complexes with unsubstituted bipyridine. rsc.org

Cathodic Shift of Ligand-Based Reduction: The acetyl group will stabilize the reduced form of the ligand by delocalizing the negative charge. This makes the ligand easier to reduce, causing a shift of the ligand-based reduction potentials to less negative (cathodic) potentials.

The position of the substituent on the bipyridine ring is also critical. For instance, studies on dicarboxy-2,2'-bipyridine complexes have shown that the position of the carboxylic acid groups significantly influences the photophysical and electrochemical properties of the ruthenium complexes. cmu.edu A similar dependence would be expected for substituents on the 2,3'-bipyridine (B14897) scaffold.

The following table summarizes the expected influence of different types of substituents on the redox potentials of bipyridine complexes, which can be extrapolated to systems based on this compound.

| Substituent Type | Effect on Metal Oxidation Potential (MII/MIII) | Effect on Ligand Reduction Potential (L⁰/L⁻) |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Shifts to less positive potentials (easier to oxidize) | Shifts to more negative potentials (harder to reduce) |

| Electron-Withdrawing (e.g., -COCH₃, -CO₂H, -Cl) | Shifts to more positive potentials (harder to oxidize) | Shifts to less negative potentials (easier to reduce) |

This predictable tuning of electrochemical properties through the strategic placement of substituents is a cornerstone of the rational design of metal complexes for applications in catalysis, sensing, and molecular electronics.

Computational Chemistry and Theoretical Investigations of 1 2,3 Bipyridin 5 Yl Ethanone

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules in their ground state. nih.govmdpi.com By solving the Kohn-Sham equations, DFT provides a balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. nih.gov Calculations typically yield key parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

| Parameter | Calculated Value (2,2'-Bipyridine) | Description |

|---|---|---|

| C-C (inter-ring) Bond Length | ~1.49 Å | The length of the bond connecting the two pyridine (B92270) rings. |

| C-N Bond Length (average) | ~1.34 Å | The average length of the carbon-nitrogen bonds within the pyridine rings. |

| C-C Bond Length (average, in-ring) | ~1.39 Å | The average length of the carbon-carbon bonds within the pyridine rings. |

| N-C-C Bond Angle (average) | ~123° | The average internal angle of the pyridine rings involving the nitrogen atom. |

| Inter-ring Dihedral Angle (N-C-C-N) | ~0° (trans) or ~180° (cis) | The torsion angle defining the relative orientation of the two pyridine rings, which tends towards planarity. acs.orgnih.gov |

Beyond geometry, DFT calculations provide crucial electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. For 1-(2,3'-Bipyridin-5-yl)ethanone, the HOMO is expected to be distributed over the electron-rich bipyridine system, while the LUMO is likely to be centered on the pyridine ring bearing the electron-withdrawing acetyl group, potentially with contributions from the carbonyl moiety. This distribution is fundamental to understanding the molecule's role in electronic transitions and its behavior as a ligand in coordination complexes. nih.govresearchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the electronic excited states of molecules. uci.edursc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption bands in a UV-Visible spectrum. rsc.orgresearchgate.net This makes TD-DFT an invaluable tool for predicting and interpreting experimental absorption spectra. youtube.com

A TD-DFT calculation for this compound would predict its UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). nih.govrsc.org The performance of TD-DFT can depend significantly on the choice of the functional, with hybrid functionals like PBE0 or CAM-B3LYP often providing reliable results for organic dyes and chromophores. nih.gov

The primary transitions in this compound are expected to be π → π* transitions associated with the bipyridine aromatic system and n → π* transitions involving the lone pair of electrons on the nitrogen atoms and the carbonyl oxygen. The table below presents hypothetical TD-DFT results to illustrate the type of data generated for the analysis of excited states.

| Excited State | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| S1 | 3.5 | 0.005 | HOMO -> LUMO+1 | n → π |

| S2 | 4.2 | 0.250 | HOMO -> LUMO | π → π |

| S3 | 4.5 | 0.150 | HOMO-1 -> LUMO | π → π |

| S4 | 4.9 | 0.080 | HOMO-2 -> LUMO | π → π |

Note: These values are illustrative and represent typical outputs for a molecule of this type.

In the context of metal complexes, TD-DFT is also essential for describing metal-to-ligand charge transfer (MLCT) bands, which are often responsible for the vibrant colors of these compounds. researchgate.netacs.orgnih.govresearchgate.net For a complex containing this compound as a ligand, TD-DFT could predict the energies and intensities of these crucial MLCT transitions. acs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior and conformational flexibility. nih.gov By solving Newton's equations of motion, MD simulations can explore the potential energy surface of a molecule, revealing accessible conformations and the energy barriers between them.

For this compound, a key application of MD is the analysis of the torsional dynamics around the C-C bond connecting the two pyridine rings. cyana.orgnih.gov While DFT provides a static picture of the minimum energy conformation, MD simulations can reveal the range of dihedral angles sampled at a given temperature and the timescale of rotations between different conformational states. This is particularly relevant for bipyridine systems, where the relative orientation of the rings can influence crystal packing, ligand-binding capabilities, and electronic properties. acs.orgnih.gov

MD simulations are often performed using a force field, which is a set of parameters describing the potential energy of the system. The simulation tracks the trajectory of each atom, from which properties like the distribution of torsion angles can be calculated. rsc.orgbiorxiv.org For example, a simulation might show that while a planar or near-planar conformation is most probable, the molecule can transiently adopt more twisted geometries. This dynamic behavior is crucial for understanding how the molecule might adapt its shape upon binding to a biological target or a metal center. lbl.gov

Quantitative Structure-Activity Relationships (QSAR) in Related Bipyridine Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are a critical component of modern drug discovery, allowing for the prediction of the activity of new, unsynthesized molecules and guiding the optimization of lead compounds.

While specific QSAR studies on this compound are not documented, numerous studies have been performed on related heterocyclic systems, such as pyrimidine, dihydropyrazole, and imidazopyridine derivatives. nih.govplos.orgworldscientific.com These studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is built that correlates these descriptors with experimentally measured biological activity (e.g., IC₅₀ values). nih.gov For instance, a QSAR study on a series of B-Raf kinase inhibitors containing pyridine rings identified that specific electrostatic and steric fields around the molecule were critical for potent activity. plos.org Similarly, QSAR models for imidazopyridine analogues as anti-trypanosomal agents highlighted the importance of certain topological and electronic descriptors for efficacy. worldscientific.com Such studies provide a framework for predicting the potential biological activities of this compound and for designing derivatives with enhanced potency. mdpi.com

Mechanistic Predictions of Reactions and Complex Formation

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the stability and structure of molecular complexes. For this compound, its most prominent chemical feature is the bipyridine moiety, which is a classic chelating ligand for a vast range of metal ions.

Computational methods can also be used to investigate the reaction pathways for the synthesis or transformation of the molecule itself. For instance, DFT calculations have been employed to understand the divergent reaction pathways in the synthesis of polycyclic pyrimidinones (B12756618) from dihydroisoquinolines, revealing how the stereoelectronic properties of substituents dictate the reaction outcome. acs.org A similar approach could be used to study potential reactions of the acetyl group on this compound or the mechanisms of its synthesis, providing insights into transition states and reaction intermediates.

Supramolecular Chemistry and Self Assembly Involving 1 2,3 Bipyridin 5 Yl Ethanone

Role as a Precursor for Bridging Ligands in Supramolecular Assemblies

The molecular framework of 1-(2,3'-bipyridin-5-yl)ethanone makes it an excellent precursor for the synthesis of bridging ligands, which are crucial components in the construction of large supramolecular assemblies. Bridging ligands are molecules that link two or more metal centers, facilitating the formation of polynuclear complexes and coordination polymers. The bipyridine unit of this compound provides two distinct nitrogen-based coordination sites, which can be tailored through chemical modification to control the geometry and properties of the resulting supramolecular structures.

The acetyl group (-COCH₃) on the bipyridine frame serves as a reactive handle for a variety of chemical transformations. For instance, condensation reactions with amines or other nucleophiles can be used to extend the ligand, creating larger, more complex bridging structures. These extended ligands can then be used to assemble intricate metallosupramolecular architectures, such as helicates, grids, and cages. The specific design of the bridging ligand, including its length, flexibility, and the nature of its coordinating units, dictates the final topology and function of the self-assembled superstructure.

Derivatives of bipyridine are widely used as ligands in coordination chemistry. nih.gov The resulting complexes have found applications in diverse areas, including catalysis, materials science, and medicine. The ability to systematically modify the structure of ligands derived from this compound allows for fine-tuning of the properties of the corresponding supramolecular assemblies, making it a valuable tool for the rational design of functional materials.

Hydrogen Bonding Networks and Crystal Engineering

Hydrogen bonding plays a pivotal role in directing the self-assembly of molecules in the solid state, a field known as crystal engineering. In the context of this compound and its derivatives, hydrogen bonds can form between the nitrogen atoms of the bipyridine rings and suitable hydrogen-bond donors, or between the carbonyl oxygen of the acetyl group and hydrogen-bond donors. These interactions, in concert with other non-covalent forces, guide the packing of molecules in the crystal lattice, leading to the formation of well-defined, ordered structures.

The interplay between hydrogen bonding and other intermolecular interactions, such as π-stacking, is a key aspect of the crystal engineering of these compounds. By carefully selecting the functional groups on the bipyridine ligand and any co-crystallizing agents, it is possible to program the self-assembly process to achieve desired crystal packing arrangements and material properties.

Pi-Stacking Interactions in Crystal Packing and Solution Aggregation

In the solid state, π-stacking interactions often work in conjunction with hydrogen bonding to create densely packed, stable crystal lattices. nih.gov The interplanar distance between stacked bipyridine rings is typically in the range of 3.3 to 3.8 Å, a characteristic feature of such interactions. These interactions can lead to the formation of columnar structures or layered arrangements, which can have a profound impact on the electronic and photophysical properties of the material. For example, the degree of π-orbital overlap can affect charge transport and luminescence. mdpi.com

In solution, π-stacking can lead to the formation of aggregates or "stacks" of molecules, even at relatively low concentrations. This self-association behavior can be studied using techniques such as NMR spectroscopy and UV-Vis absorption spectroscopy. The extent of aggregation is influenced by factors such as solvent polarity, temperature, and the specific substituents on the bipyridine ring. Understanding and controlling these π-stacking interactions is crucial for designing functional supramolecular systems, from molecular sensors to self-assembled nanomaterials.

Metallosupramolecular Architectures

The bipyridine unit is a classic chelating ligand in coordination chemistry, and this compound and its derivatives are no exception. mdpi.com The two nitrogen atoms of the bipyridine can coordinate to a single metal ion, forming a stable five-membered ring. This property is exploited in the construction of a vast array of metallosupramolecular architectures. By reacting these ligands with various metal ions, chemists can create discrete, self-assembled structures with well-defined shapes and sizes, such as cages, bowls, and helices. researchgate.netbeilstein-journals.org

The final structure of the metallosupramolecular assembly is determined by the coordination geometry of the metal ion and the structure of the ligand. For example, metal ions with a preference for octahedral coordination can react with three bidentate bipyridine ligands to form a propeller-shaped complex. If the ligands are designed to bridge multiple metal centers, extended one-, two-, or three-dimensional coordination polymers can be formed. researchgate.net

The properties of these metallosupramolecular architectures can be tuned by changing either the metal ion or the ligand. Different metal ions can impart different photophysical, electronic, or catalytic properties to the assembly. Similarly, modification of the ligand can alter the size, shape, and functionality of the resulting superstructure. This modular approach allows for the rational design of functional metallosupramolecular materials with applications in areas such as molecular recognition, catalysis, and drug delivery. researchgate.net

Host-Guest Chemistry (e.g., with Cyclodextrins)

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common host molecules in supramolecular chemistry. nih.gov

The bipyridine unit of this compound and its derivatives can act as a guest, becoming encapsulated within the cavity of a cyclodextrin (B1172386) host. ntu.edu.sgnih.gov This inclusion is driven by a combination of non-covalent interactions, including hydrophobic interactions between the bipyridine ring and the cyclodextrin cavity, as well as hydrogen bonding between the polar groups on the guest and the hydroxyl groups on the rim of the cyclodextrin. researchgate.net

The formation of such host-guest complexes can have a significant impact on the properties of the guest molecule. For example, encapsulation within a cyclodextrin can increase the solubility of a hydrophobic guest in water, protect it from degradation, or alter its photophysical properties. The stoichiometry and stability of the host-guest complex can be studied using techniques such as NMR spectroscopy, isothermal titration calorimetry, and mass spectrometry. nih.gov The ability of this compound derivatives to form stable inclusion complexes with cyclodextrins opens up possibilities for their use in applications such as drug delivery, sensing, and catalysis. mdpi.com

Catalytic Applications of Metal Complexes Incorporating 1 2,3 Bipyridin 5 Yl Ethanone

Homogeneous Catalysis using Bipyridine Metal Complexes

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of modern chemical synthesis. Bipyridine ligands are workhorses in this field, prized for their strong, bidentate coordination to a wide range of transition metals. This coordination stabilizes the metal center, modulates its electronic properties, and influences the steric environment, all of which are critical for catalytic activity and selectivity.

Carbon-Carbon Bond Formation Reactions (e.g., Cross-Coupling, Alkylation)

Metal complexes of bipyridine are extensively used in a variety of carbon-carbon bond-forming reactions. For instance, palladium-bipyridine complexes are effective catalysts for Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The electronic properties of the bipyridine ligand, which can be tuned by substituents, play a crucial role in the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.

While no specific studies detailing the use of 1-(2,3'-Bipyridin-5-yl)ethanone in these reactions have been identified, the presence of the acetyl group, an electron-withdrawing substituent, would be expected to influence the electron density at the metal center. This could potentially impact the catalytic activity and selectivity in cross-coupling and alkylation reactions. Further research would be necessary to elucidate these effects.

Oxidation and Reduction Reactions (e.g., Water Oxidation, CO2 Reduction)

The redox-active nature of many bipyridine metal complexes makes them promising candidates for a range of oxidation and reduction catalysis. Ruthenium and iridium complexes of bipyridine derivatives have been extensively studied for their ability to catalyze water oxidation, a key step in artificial photosynthesis. Similarly, rhenium and cobalt complexes with bipyridine ligands are well-known for their electro- and photocatalytic reduction of carbon dioxide to valuable chemical feedstocks like carbon monoxide and formic acid.

The role of the bipyridine ligand in these processes is multifaceted. It not only stabilizes the metal center in various oxidation states but can also act as an electron reservoir, facilitating multi-electron transfer processes. The specific substituents on the bipyridine rings can significantly alter the redox potentials of the complex, thereby tuning its catalytic efficacy. The application of this compound in these specific reactions remains an unexplored area of research.

Heterogeneous Catalysis and Supported Catalysts

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant effort has been directed towards the development of heterogeneous catalysts. This often involves immobilizing homogeneous catalysts, such as bipyridine metal complexes, onto solid supports like silica, polymers, or carbon materials.

The functionalization of bipyridine ligands with anchoring groups allows for their covalent attachment to a support material. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. While general strategies for the heterogenization of bipyridine complexes are well-established, there are no specific reports on the use of this compound in the preparation of supported catalysts. The acetyl group could potentially serve as a handle for immobilization, but this has yet to be demonstrated.

Ligand Design for Enhanced Catalytic Activity and Selectivity

The design and synthesis of new bipyridine ligands with tailored electronic and steric properties is a vibrant area of research aimed at improving catalytic performance. The introduction of various functional groups onto the bipyridine scaffold can have a profound impact on the stability, activity, and selectivity of the resulting metal complexes. For example, bulky substituents near the coordination site can enhance selectivity, while electron-donating or -withdrawing groups can modulate the reactivity of the metal center.

The synthesis of this compound represents an example of ligand design. However, without specific catalytic data, the impact of the 5-acetyl group on catalytic activity and selectivity in comparison to other bipyridine ligands remains speculative. A systematic study comparing the performance of metal complexes of this ligand with that of unsubstituted or differently substituted bipyridines would be required to assess its potential advantages.

Mechanistic Studies of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is crucial for the rational design of more efficient catalysts. A variety of spectroscopic and computational techniques are employed to identify and characterize the key intermediates and transition states involved in the catalytic process. For bipyridine metal complexes, mechanistic studies often focus on the elementary steps of substrate coordination, oxidative addition, migratory insertion, and reductive elimination.

As there are no published studies on the catalytic applications of this compound complexes, no specific mechanistic investigations have been reported. Mechanistic studies are contingent on the discovery of a catalytic reaction in which this ligand and its complexes are active.

Applications in Advanced Materials Science

Photonic and Optoelectronic Devices

The strong coordination chemistry of bipyridine ligands is central to the development of photoactive metal complexes used in light-emitting and light-harvesting devices. rsc.org

Phosphorescent OLEDs (PhOLEDs) often rely on heavy metal complexes, particularly those of iridium(III), to achieve high quantum efficiencies. nih.gov The bipyridine ligand is a staple in this field, forming the basis for many highly efficient phosphorescent emitters. rsc.org By forming a complex with iridium, 1-(2,3'-Bipyridin-5-yl)ethanone could function as a cyclometalating ligand. The electronic properties of the resulting iridium complex, and thus the color and efficiency of the emitted light, could be finely tuned. For instance, the acetyl group's electron-withdrawing nature could modify the energy levels of the complex's molecular orbitals, potentially leading to blue-shifted emissions, which are highly sought after for display and lighting applications. rsc.org

Research on similar bipyridine-based iridium(III) complexes demonstrates the viability of this approach. For example, iridium complexes using phenyl-substituted bipyridines have been synthesized and shown to be effective sky-blue emitters in OLEDs. rsc.org These devices exhibit high efficiency and brightness, underscoring the potential of new bipyridine ligands. A hypothetical device using an iridium complex of this compound could be expected to perform based on the precedent set by these related materials.

Table 1: Performance of a Representative Blue Phosphorescent OLED Using a Bipyridine-Based Iridium(III) Emitter Data adapted from a study on a related phenyl-substituted bipyridine complex to illustrate potential performance. rsc.org

| Parameter | Value |

|---|---|

| Maximum Emission Wavelength (λ_max) | 479 nm |

| Maximum Current Efficiency | 39.8 cd/A |

| Maximum External Quantum Efficiency (EQE) | 14.9% |

| EQE at 1000 cd/m² | 14.0% |

In DSSCs, ruthenium(II) complexes containing bipyridine ligands are the most common and well-studied class of photosensitizers. nih.gov These dyes are responsible for absorbing sunlight and injecting electrons into a semiconductor layer, initiating the process of current generation. The this compound ligand could be used to synthesize novel ruthenium sensitizers. The bipyridine moiety would anchor the complex to the titanium dioxide surface of the solar cell's photoanode.

Table 2: Photovoltaic Performance of a DSSC with a Representative Ruthenium Bipyridine Sensitizer Data adapted from a study on related thiophene-incorporated ruthenium complexes to illustrate potential performance. nih.gov

| Parameter | Value (for Complex 1a) |

|---|---|

| Open-Circuit Voltage (V_oc) | 0.65 V |

| Short-Circuit Current Density (J_sc) | 18.17 mA/cm² |

| Fill Factor (FF) | 0.69 |

| Power Conversion Efficiency (η) | 8.16% |

Molecular Electronics and Sensors

The ability of the 2,3'-bipyridine (B14897) core to chelate metal ions is the foundation for its potential use in molecular sensors. The binding of a specific metal ion can induce a measurable change in the molecule's photophysical or electrochemical properties, such as a shift in fluorescence color or a change in redox potential. This response can be used to detect the presence and concentration of the target ion.

Furthermore, the acetyl group on this compound provides a crucial site for tethering the molecule to surfaces, such as electrodes or semiconductor nanoparticles. This attachment is a key requirement for integrating the molecule into electronic devices where it could function as a component in a molecular-scale switch or memory element. The synthesis of imino ethanone (B97240) metal complexes from related keto-amine precursors has been shown to produce stable compounds with interesting electronic properties, suggesting a viable pathway for creating functional materials from this compound. rdd.edu.iq

Functional Frameworks and Polymers

The development of metal-organic frameworks (MOFs) and coordination polymers relies on ligands that can link metal centers into extended, often porous, structures. The bipyridine unit is a classic building block in this field. The this compound molecule is particularly well-suited for this purpose due to its dual functionality. The two nitrogen atoms of the bipyridine can coordinate to a metal center, while the acetyl group can be chemically transformed—for example, into an oxime, hydrazone, or another linking group—to connect to adjacent units.

This strategy has been successfully employed with other functionalized bipyridines, such as 5,5'-diamino-2,2'-bipyridine, to create multidimensional networks held together by both coordination bonds and hydrogen bonding. cmu.edu The ability to pre-design the ligand with a specific functional handle like an acetyl group allows for precise control over the final structure and properties of the resulting polymer or framework, opening avenues for applications in catalysis, gas storage, and separations.

Potential in Smart Materials and Responsive Systems

Smart materials are designed to change their properties in response to external stimuli. The unique structure of this compound makes it an attractive candidate for incorporation into such systems. A polymer or gel containing this molecule could exhibit chemoresponsive behavior. For example, upon exposure to certain metal ions, the bipyridine units would form complexes, causing the polymer to change its color, swell, or shrink.

This ion-binding event could also be used to trigger the release of an encapsulated substance, leading to applications in controlled-release systems. The integration of such responsive bipyridine units into materials like hydrogels or elastomers could lead to the development of soft actuators, chemical sensors with a visual output, or self-healing materials where metal-ligand interactions act as reversible cross-linking points.

Mechanistic Investigations of Reactions Involving 1 2,3 Bipyridin 5 Yl Ethanone

Detailed Reaction Mechanisms of Synthetic Pathways

The most common methods for synthesizing unsymmetrical bipyridines involve palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions. orgsyn.orgorgsyn.orgwikipedia.org These reactions share a common catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The synthesis of 1-(2,3'-Bipyridin-5-yl)ethanone would likely proceed by coupling a 5-acetyl-3-halopyridine with a 2-pyridyl organometallic reagent, or a 2-halopyridine with a 5-acetyl-3-pyridyl organometallic reagent. The presence of the acetyl group, an electron-withdrawing substituent, can influence the reactivity of the pyridine (B92270) ring to which it is attached.

Electron Transfer Processes (e.g., SET)

While the majority of palladium-catalyzed cross-coupling reactions are believed to proceed through a Pd(0)/Pd(II) catalytic cycle, the possibility of single electron transfer (SET) mechanisms has also been considered, particularly in nickel-catalyzed reactions. wikipedia.orgillinois.edu In a SET mechanism, an electron is transferred from the low-valent metal catalyst to the organic halide, leading to the formation of a radical anion and a metal(I) species. This is then followed by the collapse of the radical pair to form an organometal(II) intermediate.

For the synthesis of this compound, a SET pathway could be initiated by the transfer of an electron from a Pd(0) or Ni(0) complex to the halopyridine precursor. The resulting pyridine radical anion would then combine with the metal center. Bipyridines themselves can act as electron mediators, facilitating electron transfer from an electrode to other molecules, which suggests their potential to participate in redox processes within a catalytic cycle. nyu.eduuva.es

Understanding Reaction Intermediates and Transition States

The catalytic cycle of cross-coupling reactions involves several key intermediates and transition states. The initial oxidative addition of the halopyridine to the Pd(0) catalyst proceeds through a three-membered transition state to form a square planar Pd(II) intermediate. wikipedia.org This is followed by transmetalation, where the organometallic reagent transfers its organic group to the palladium center, often through a cyclic transition state. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the bipyridine product and regenerates the Pd(0) catalyst.

Identifying and characterizing these intermediates is often challenging due to their transient nature. beilstein-journals.org Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the structures and energies of these species and the transition states that connect them. researchgate.netnih.govjneonatalsurg.com For the synthesis of this compound, the geometry and electronic properties of the acetyl-substituted pyridine ring would influence the stability of the corresponding organopalladium intermediates and the energy barriers of the transition states.

| Catalytic Cycle Step | Key Intermediate/Transition State | Description |

| Oxidative Addition | Pd(II)-halopyridine complex | The Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine. |

| Transmetalation | Pd(II)-diorganometallic complex | The organic group from the organometallic reagent is transferred to the Pd(II) center. |

| Reductive Elimination | Transition state leading to C-C bond formation | The two organic groups on the Pd(II) center couple, forming the bipyridine and regenerating the Pd(0) catalyst. |

This table presents a generalized view of intermediates in a cross-coupling reaction. Specific intermediates for the synthesis of this compound have not been experimentally isolated.

Influence of Reaction Conditions on Pathway Selectivity

The selectivity and efficiency of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand: The choice of the palladium or nickel precursor and the phosphine (B1218219) ligand is critical. Electron-rich and bulky phosphine ligands often promote the oxidative addition and reductive elimination steps. harvard.edu For the coupling of electron-deficient halopyridines, which is relevant for a precursor like 5-acetyl-3-halopyridine, specific ligand systems have been developed to enhance catalytic activity. nih.gov

Base: In Suzuki-Miyaura coupling, the base plays a crucial role in the transmetalation step by activating the organoboron reagent. The choice of base can significantly impact the reaction rate and yield.

Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates. illinois.edu Polar aprotic solvents like DMF or THF are commonly used in these cross-coupling reactions. orgsyn.org

Temperature: The reaction temperature affects the rates of the individual steps in the catalytic cycle. Higher temperatures are sometimes required to overcome the activation barriers, but can also lead to side reactions and catalyst decomposition.

| Reaction Condition | Influence on Synthesis | Representative Finding |

| Catalyst | Determines the overall reaction rate and efficiency. | Palladium catalysts are generally effective for bipyridine synthesis. wikipedia.org |

| Ligand | Modulates the steric and electronic properties of the catalyst, affecting selectivity and activity. | Bulky, electron-rich phosphine ligands can improve yields in Stille couplings. harvard.edu |

| Base (in Suzuki coupling) | Activates the organoboron reagent for transmetalation. | The choice of base can alter the rate-determining step of the reaction. |

| Solvent | Affects solubility of reagents and stability of intermediates. | Polar aprotic solvents are commonly employed. orgsyn.org |

| Temperature | Influences reaction kinetics and can affect product distribution. | Higher temperatures may be needed for less reactive substrates. |

This table summarizes general trends observed in cross-coupling reactions for bipyridine synthesis, as specific optimization data for this compound is not available in the cited literature.

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape

The field of bipyridine chemistry is mature, with 2,2'-bipyridine (B1663995) being one of the most extensively studied ligands in coordination chemistry. wikipedia.org Its complexes with transition metals are fundamental to areas spanning from catalysis to materials science. wikipedia.org Research into other isomers, such as 2,3'-bipyridine (B14897), and their functionalized derivatives is less extensive but growing, driven by the search for novel ligand topologies and properties.